molecular formula C17H18N2O8S B5805923 methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate

methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate

Cat. No. B5805923
M. Wt: 410.4 g/mol
InChI Key: FZOFYRLGMSKDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate, also known as DMSO-NO2, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of glycine and is known for its ability to act as a nitric oxide donor.

Mechanism of Action

Methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate releases nitric oxide through a process known as S-nitrosation. This process involves the transfer of a nitric oxide molecule to a thiol group on a protein, resulting in the formation of an S-nitrosothiol. This S-nitrosothiol can then release nitric oxide in a controlled manner, allowing for the study of nitric oxide's effects on various biological systems.
Biochemical and Physiological Effects:
methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce vasodilation, reduce inflammation, and protect against oxidative stress. Additionally, it has been shown to have neuroprotective effects and to enhance wound healing.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate in lab experiments is its ability to release nitric oxide in a controlled and sustained manner. This allows for the study of nitric oxide's effects over a longer period of time. Additionally, methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate is stable and can be easily stored, making it a convenient tool for researchers.
One limitation of using methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate is that it can be toxic at high concentrations. Additionally, the release of nitric oxide can be affected by various factors, such as pH and temperature, which can make it difficult to control the amount of nitric oxide released.

Future Directions

There are several future directions for research involving methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate. One area of interest is the use of methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate in the treatment of various diseases, such as cardiovascular disease and neurological disorders. Additionally, research is needed to better understand the mechanisms underlying methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate's effects and to develop more precise methods for controlling the release of nitric oxide.

Synthesis Methods

The synthesis of methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate is a complex process that involves several steps. The first step involves the reaction of 2,4-dimethoxybenzylamine with 2-nitrobenzenesulfonyl chloride to form the intermediate compound, N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine tert-butyl ester. This intermediate is then treated with methyl iodide to yield the final product, methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate.

Scientific Research Applications

Methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate has been extensively used in scientific research as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate has been shown to release nitric oxide in a controlled and sustained manner, making it a valuable tool in studying the effects of nitric oxide on various biological systems.

properties

IUPAC Name

methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O8S/c1-25-12-8-9-13(15(10-12)26-2)18(11-17(20)27-3)28(23,24)16-7-5-4-6-14(16)19(21)22/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOFYRLGMSKDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate

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